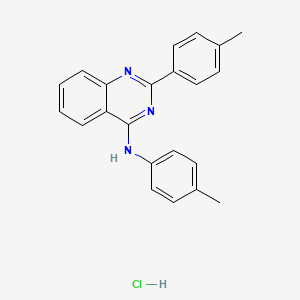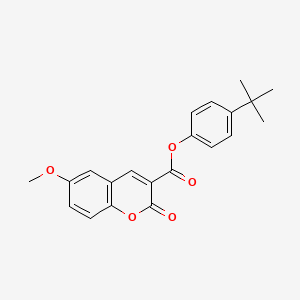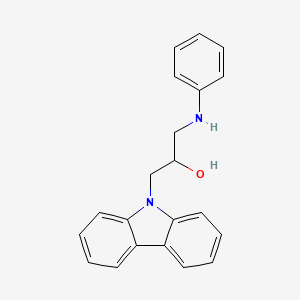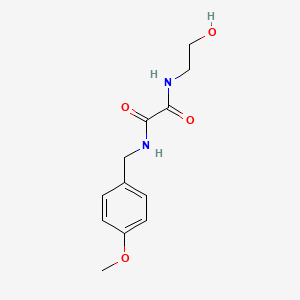
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride (BMQ) is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been studied for its antiviral activity against herpes simplex virus type 1 (HSV-1) and coxsackievirus B3 (CVB3).
Mechanism of Action
The mechanism of action of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is not fully understood. However, it has been suggested that N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride exerts its anticancer activity by inhibiting the activity of the enzyme topoisomerase IIα, which is involved in DNA replication. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The antiviral activity of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride is thought to be due to its ability to inhibit the replication of the virus.
Biochemical and Physiological Effects:
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has been studied for its antiviral activity against HSV-1 and CVB3. N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride has also been found to have an inhibitory effect on the activity of the enzyme topoisomerase IIα, which is involved in DNA replication.
Advantages and Limitations for Lab Experiments
The advantages of using N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antiviral properties. The limitations of using N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in lab experiments include its toxicity, which limits its use in in vivo experiments, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride. One direction is to further investigate its mechanism of action to better understand how it exerts its anticancer, anti-inflammatory, and antiviral activities. Another direction is to study the potential use of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride in combination with other drugs for the treatment of cancer and viral infections. Additionally, the development of less toxic derivatives of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride could increase its potential for use in in vivo experiments.
Synthesis Methods
The synthesis of N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride involves the reaction of 4-methylbenzylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. The product obtained is then treated with hydrochloric acid to obtain N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride hydrochloride. The reaction scheme is shown below:
properties
IUPAC Name |
N,2-bis(4-methylphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3.ClH/c1-15-7-11-17(12-8-15)21-24-20-6-4-3-5-19(20)22(25-21)23-18-13-9-16(2)10-14-18;/h3-14H,1-2H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAFJRIBNXCEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-bis(4-methylphenyl)-4-quinazolinamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B4926477.png)


